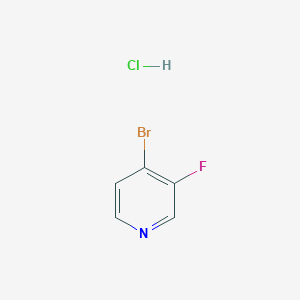

4-Bromo-3-fluoropyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-fluoropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFN.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSNDHTUFCXSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657726 | |

| Record name | 4-Bromo-3-fluoropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159811-44-5 | |

| Record name | 4-Bromo-3-fluoropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-fluoropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-3-fluoropyridine hydrochloride chemical properties

An In-depth Technical Guide to 4-Bromo-3-fluoropyridine Hydrochloride: Properties, Applications, and Protocols

Introduction

This compound is a halogenated pyridine derivative that has emerged as a critical building block in modern organic synthesis. Its strategic combination of a pyridine core with bromine and fluorine substituents imparts a unique reactivity profile, making it an invaluable intermediate for constructing complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, synthetic utility, and best practices for handling and application. The presence of fluorine is particularly significant, as its incorporation into molecules can enhance metabolic stability, bioavailability, and binding affinity—key attributes in the development of novel therapeutics and advanced agrochemicals.[1][2]

Core Chemical and Physical Properties

The hydrochloride salt form of 4-Bromo-3-fluoropyridine enhances its stability and modifies its physical properties compared to the freebase. The compound typically appears as a solid, ranging from pale yellow to brown, and its characteristics are summarized below.[3][4]

| Property | Value | Source(s) |

| CAS Number | 1159811-44-5 (for Hydrochloride) | [5] |

| 2546-52-3 (for Freebase) | [3][6][7][8] | |

| Molecular Formula | C₅H₄BrClFN | [9] |

| Molecular Weight | 212.45 g/mol (Hydrochloride) | [9] |

| 175.99 g/mol (Freebase) | [6][8] | |

| Appearance | Solid, semi-solid, or liquid; Pale brown to dark purple | [3][4][10] |

| Boiling Point | 160-169.2 °C (Freebase at 760 mmHg) | [4][9] |

| Density | ~1.707 g/cm³ (Predicted for Freebase) | [4][9] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. The hydrochloride salt form may exhibit different solubility profiles. | [3][11] |

| Storage Conditions | Store under an inert atmosphere (Nitrogen or Argon) in a freezer at -20°C or refrigerated at 0-8°C. Keep sealed in a dry, well-ventilated place.[4][5][10][12] |

Structural Information and Identification

The precise arrangement of atoms in 4-Bromo-3-fluoropyridine is fundamental to its reactivity. The electron-withdrawing effects of the nitrogen, fluorine, and bromine atoms create distinct sites for synthetic modification.

-

IUPAC Name: this compound

-

Synonyms: 3-Fluoro-4-bromopyridine HCl, 4-Bromo-3-fluoropyridinium chloride[8][9]

-

InChI (Freebase): 1S/C5H3BrFN/c6-4-1-2-8-3-5(4)7/h1-3H[3][6][10]

Caption: Structure of 4-Bromo-3-fluoropyridine with Hydrochloride.

Reactivity and Synthetic Applications

4-Bromo-3-fluoropyridine is a versatile intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals.[3][7] Its reactivity is governed by the halogen substituents, which can be selectively targeted in various cross-coupling reactions.

-

Cross-Coupling Reactions: The bromine atom at the 4-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[13] These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular scaffolds.[1][13]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, amplified by the fluorine and bromine atoms, makes it susceptible to nucleophilic attack, although this is less common than cross-coupling at the bromine site.

-

Role in Drug Discovery: The fluorinated pyridine motif is highly valued in medicinal chemistry. The introduction of fluorine can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This compound serves as a key starting material for active pharmaceutical ingredients (APIs) targeting a range of diseases, including cancer and inflammatory conditions.[1][7]

Caption: General synthetic utility workflow.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to minimize risk.

Hazard Identification: [6]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][12][14]

-

Respiratory Irritation: May cause respiratory irritation.[6][12][14]

Incompatible Materials: Strong oxidizing agents and strong bases.[12]

Protocol for Safe Handling

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[12][14]

-

Dispensing: Avoid generating dust when handling the solid. Carefully weigh and transfer the material, ensuring containers are promptly resealed.

-

Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust creation, and place it into a suitable, labeled container for disposal.[14]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12][14]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12][14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12][14]

-

Ingestion: Rinse mouth with water and seek immediate medical attention.[14]

-

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[10][12] The compound is noted to be hygroscopic and air-sensitive.[12][14]

Caption: A workflow for the safe handling of the chemical.

Analytical Characterization (Expected Spectral Data)

While specific spectra depend on the solvent and instrument, the following outlines the expected characteristics for the freebase form, which is often analyzed after neutralization of the salt.

-

¹H NMR: The spectrum would show three signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, triplets of doublets, etc.) would be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

-

¹³C NMR: Five distinct signals are expected for the carbon atoms of the pyridine ring. The chemical shifts would be significantly influenced by the attached halogens, with the carbon atoms bonded to fluorine and bromine showing characteristic shifts and C-F coupling.

-

¹⁹F NMR: A single signal would be present, characteristic of the fluorine atom on the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum would display a characteristic molecular ion peak [M]+. A prominent [M+2]+ peak of nearly equal intensity would be observed due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized, self-validating workflow for using this compound in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond.

Objective: To synthesize a 4-aryl-3-fluoropyridine derivative.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), the palladium catalyst (0.05 eq.), and the base (3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (dioxane/water) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[15]

-

Extract the product with an organic solvent such as ethyl acetate (3 x volume).[15]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.[15]

-

Characterization: Confirm the structure and purity of the isolated product using NMR spectroscopy and Mass Spectrometry.

References

- Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. 3-Fluoro-4-bromopyridine Hydrochloride CAS 2546-52-3.

-

PubChem. 4-Bromo-3-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. 4-BROMO-3-CHLOROPYRIDINE. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers. Retrieved from [Link]

-

Reddit. (2023). Help with 4-Bromopyridine HCl. r/Chempros. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Retrieved from [Link]

-

SpectraBase. 4-bromopyridine, hydrobromide. Retrieved from [Link]

-

Pathak, R. B., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 2546-52-3: 4-Bromo-3-fluoropyridine | CymitQuimica [cymitquimica.com]

- 4. 3-Fluoro-4-bromopyridine price,buy 3-Fluoro-4-bromopyridine - chemicalbook [chemicalbook.com]

- 5. This compound CAS#: 1159811-44-5 [m.chemicalbook.com]

- 6. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 3-Fluoro-4-bromopyridine hydrochloride - CAS:2546-52-3 - Sunway Pharm Ltd [3wpharm.com]

- 9. 3-Fluoro-4-bromopyridine Hydrochloride CAS 2546-52-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. 4-Bromo-3-fluoropyridine | 2546-52-3 [sigmaaldrich.com]

- 11. chembk.com [chembk.com]

- 12. fishersci.com [fishersci.com]

- 13. nbinno.com [nbinno.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. rsc.org [rsc.org]

Introduction: The Strategic Importance of Halogenated Pyridines

An In-Depth Technical Guide to 4-Bromo-3-fluoropyridine Hydrochloride: A Strategic Building Block in Modern Synthesis

In the landscape of modern drug discovery and materials science, heterocyclic compounds are foundational pillars. Among these, functionalized pyridines are of paramount importance due to their prevalence in bioactive molecules. This compound stands out as a particularly valuable synthetic intermediate. Its strategic arrangement of a bromine atom, a fluorine atom, and a basic nitrogen atom within the pyridine ring offers a versatile platform for molecular elaboration. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

This guide provides an in-depth examination of this compound, detailing its properties, synthesis, reactivity, and applications. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this key building block.

Compound Identification and Physicochemical Properties

The first step in utilizing any chemical reagent is to confirm its identity and understand its physical characteristics. The Chemical Abstracts Service (CAS) has assigned unique identifiers to both the free base and its hydrochloride salt, which are essential for accurate sourcing and regulatory compliance.

| Property | Value | Source |

| Product Name | This compound | [1][2] |

| CAS Number | 1159811-44-5 | [1] |

| Parent Compound | 4-Bromo-3-fluoropyridine | [3][4][5] |

| Parent CAS Number | 2546-52-3 | [3][4][5][6][7][8] |

| Molecular Formula | C₅H₄BrClFN | [6][9] |

| Molecular Weight | 212.45 g/mol (Hydrochloride Salt) | - |

| Parent MW | 175.99 g/mol | [3][4][5][6] |

| Appearance | Light yellow liquid or solid | [4][9] |

| Boiling Point (Parent) | 169.2 °C at 760 mmHg | [9] |

| Density (Parent) | 1.707 g/cm³ | [9] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [3][5] |

Synthesis and Mechanistic Considerations

The synthesis of 4-bromo-3-fluoropyridine typically involves multi-step pathways, often starting from more readily available pyridine derivatives. A common conceptual route involves the fluorination of a precursor like 3-bromo-4-nitropyridine.

The causality behind this choice is rooted in the principles of nucleophilic aromatic substitution (SₙAr). The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly activates the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions. A fluoride source, such as tetrabutylammonium fluoride (TBAF), can then displace the nitro group to yield the desired product. The identity of the final product is confirmed through rigorous analytical methods including NMR (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HR-MS).[10]

Caption: Versatility of 4-Bromo-3-fluoropyridine in cross-coupling reactions.

This strategic utility is exemplified in the synthesis of complex molecules like poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, where similar halogenated pyridines serve as key intermediates for building the required isoquinolinone scaffolds. [11]

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate its practical application, the following self-validating protocol describes a typical Suzuki-Miyaura reaction. The success of the reaction is validated by the consumption of starting materials and the formation of the product, which can be monitored by TLC or LC-MS.

Objective: To synthesize 4-(4-methoxyphenyl)-3-fluoropyridine.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate vial, pre-mix Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Causality: The ligand coordinates to the palladium center, forming the active catalytic species in situ.

-

Reaction Setup: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the pre-mixed catalyst to the flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio). Causality: The aqueous base is necessary for the transmetalation step of the catalytic cycle.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As with any halogenated organic compound, proper safety precautions are critical. The parent compound, 4-Bromo-3-fluoropyridine, is associated with several hazard statements.

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | [5][8] |

| H315 | Causes skin irritation | [5][8] |

| H319 | Causes serious eye irritation | [5][8] |

| H332 | Harmful if inhaled | [5][8] |

| H335 | May cause respiratory irritation | [5][8] |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [5]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [5]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a high-value, versatile reagent that empowers chemists to construct complex molecular architectures. Its well-defined and orthogonal reactivity at the bromine and fluorine positions provides a reliable platform for building diversity into molecules destined for pharmaceutical, agrochemical, and materials science applications. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in innovative research and development projects.

References

- BLD Pharm. 2546-52-3|4-Bromo-3-fluoropyridine.

- CymitQuimica. CAS 2546-52-3: 4-Bromo-3-fluoropyridine.

- Sunway Pharm Ltd. 3-Fluoro-4-bromopyridine hydrochloride - CAS:2546-52-3.

- Home Sunshine Pharma. 3-Fluoro-4-bromopyridine Hydrochloride CAS 2546-52-3.

- NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers.

- Sigma-Aldrich. 4-Bromo-3-fluoropyridine | 2546-52-3.

- BLD Pharm. 1159811-44-5|this compound.

- PubChem. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174.

- Ningbo Bon Natural Chemical Co., Ltd. The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis.

- Synchem. This compound.

- ChemicalBook. 3-BROMO-4-FLUOROPYRIDINE synthesis.

- Ningbo Bon Natural Chemical Co., Ltd. The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis.

- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

Sources

- 1. 1159811-44-5|this compound|BLD Pharm [bldpharm.com]

- 2. synchem.de [synchem.de]

- 3. 2546-52-3|4-Bromo-3-fluoropyridine|BLD Pharm [bldpharm.com]

- 4. CAS 2546-52-3: 4-Bromo-3-fluoropyridine | CymitQuimica [cymitquimica.com]

- 5. 4-Bromo-3-fluoropyridine | 2546-52-3 [sigmaaldrich.com]

- 6. 3-Fluoro-4-bromopyridine hydrochloride - CAS:2546-52-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Fluoro-4-bromopyridine Hydrochloride CAS 2546-52-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. 3-BROMO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 4-Bromo-3-fluoropyridine Hydrochloride for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-fluoropyridine hydrochloride is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties and functional group arrangement make it a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a detailed examination of its core physicochemical properties, including its molecular weight, alongside a practical, field-tested protocol for its application in palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this document serves as a vital resource for professionals engaged in advanced chemical research and drug discovery.

Physicochemical Profile

The precise characterization of a starting material is fundamental to the reproducibility and success of any synthetic endeavor. This compound's properties are pivotal for its reactivity and handling. The molecular weight of the hydrochloride salt is a critical parameter for stoichiometric calculations in reaction planning.

There is a discrepancy in the literature regarding the exact molecular formula and corresponding weight, with some sources listing the free base and others the hydrochloride salt. For clarity, the free base, 4-Bromo-3-fluoropyridine, has a molecular formula of C5H3BrFN and a molecular weight of approximately 175.99 g/mol [1][2][3]. The hydrochloride salt, which is the subject of this guide, incorporates an additional molecule of hydrogen chloride (HCl).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H4BrClFN | [4][5] |

| Molecular Weight | 212.45 g/mol | [4][5] |

| CAS Number | 2546-52-3 | [1][2][3][4][6] |

| Appearance | Pale brown solid / Light yellow liquid | [3][5] |

| Storage Temperature | Inert atmosphere, 0-8°C or under -20°C | [3][7][8] |

Note: The CAS number 2546-52-3 is frequently used for both the free base and the hydrochloride salt across various suppliers and databases.

Strategic Application in Synthesis: Cross-Coupling Reactions

The true value of 4-Bromo-3-fluoropyridine lies in its utility as a synthetic intermediate.[6] The pyridine ring is a common scaffold in pharmaceuticals, and the strategic placement of fluorine and bromine atoms offers distinct advantages. The fluorine atom can enhance metabolic stability and binding affinity of a final drug molecule, a crucial consideration in drug design.[9][10] The bromine atom, positioned at the 4-position, serves as a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[11]

Mechanistic Causality in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. When using 4-Bromo-3-fluoropyridine, the choice of catalyst, base, and solvent is not arbitrary; it is dictated by the substrate's electronic nature.

-

Catalyst Selection: The pyridine nitrogen is a Lewis base and can coordinate to the palladium center, potentially inhibiting catalysis. Therefore, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed. These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition and ensuring high yields.

-

Base Selection: A moderately strong inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is required. The base activates the boronic acid partner, forming a more nucleophilic boronate species, which is essential for the transmetalation step of the catalytic cycle.

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

The logical flow of a typical Suzuki-Miyaura cross-coupling workflow is illustrated below.

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: Synthesis of a 4-Aryl-3-fluoropyridine Derivative

This protocol is a representative, self-validating procedure for a Suzuki-Miyaura coupling reaction. Each step includes checks and justifications to ensure success.

Objective: To synthesize 3-fluoro-4-(4-methoxyphenyl)pyridine from this compound and 4-methoxyphenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq)

-

Potassium Carbonate (K2CO3) (3.0 eq)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl2, and K2CO3.

-

Causality: A flame-dried flask under an inert atmosphere prevents moisture from deactivating the catalyst and hydrolyzing the boronic acid.

-

-

Atmosphere Inerting: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) gas three times. Maintain a positive pressure of inert gas.

-

Causality: The Pd(0) catalytic species is sensitive to oxygen. Removing air is critical for preventing catalyst oxidation and ensuring high catalytic activity.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should create a ~0.1 M solution with respect to the limiting reagent.

-

Causality: Degassed solvents prevent oxygen from entering the reaction. The specific ratio ensures all components remain in solution at elevated temperatures.

-

-

Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

-

-

Monitoring (Self-Validation): After 2 hours, take a small aliquot via syringe, quench with water, extract with ethyl acetate, and spot on a TLC plate (or analyze by LC-MS). The reaction is complete upon the disappearance of the 4-Bromo-3-fluoropyridine starting material.

-

Causality: Regular monitoring prevents unnecessary heating that could lead to side product formation and confirms the reaction has reached completion.

-

-

Workup: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled.[2][12] It causes skin and serious eye irritation.[2][7][12][13]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[12][13] Work in a well-ventilated area or a chemical fume hood.[13]

-

Handling: Avoid breathing dust, fumes, or vapors.[12][13] Wash hands and any exposed skin thoroughly after handling.[12][13]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place.[12] For long-term stability, it is recommended to store under an inert atmosphere at reduced temperatures (e.g., 2-8°C or in a freezer).[3][7]

Conclusion

This compound is more than a chemical with a defined molecular weight; it is an enabling tool for innovation in pharmaceutical and chemical research. Its strategic value lies in the predictable reactivity of its bromine substituent and the beneficial properties conferred by its fluorine atom. By understanding the physicochemical data, appreciating the mechanistic basis for its application in synthesis, and adhering to rigorous experimental and safety protocols, researchers can effectively leverage this building block to construct novel molecules with significant potential.

References

-

Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174. PubChem, National Center for Biotechnology Information. [Link]

-

The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. OKCHEM. [Link]

-

3-Fluoro-4-bromopyridine Hydrochloride CAS 2546-52-3. Home Sunshine Pharma. [Link]

-

4-Bromo-3-chloro-2-fluoropyridine | C5H2BrClFN | CID 56604170. PubChem, National Center for Biotechnology Information. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central, National Institutes of Health. [Link]

-

Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). APIChem. [Link]

-

The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. APIChem. [Link]

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central, National Institutes of Health. [Link]

- Preparation method of fluoropyridine compounds.

Sources

- 1. 3-Fluoro-4-bromopyridine hydrochloride - CAS:2546-52-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Fluoro-4-bromopyridine price,buy 3-Fluoro-4-bromopyridine - chemicalbook [chemicalbook.com]

- 4. synchem.de [synchem.de]

- 5. 3-Fluoro-4-bromopyridine Hydrochloride CAS 2546-52-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Bromo-3-fluoropyridine | 2546-52-3 [sigmaaldrich.com]

- 8. This compound CAS#: 1159811-44-5 [m.chemicalbook.com]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

4-Bromo-3-fluoropyridine hydrochloride 2D and 3D structure

An In-depth Technical Guide to the 2D and 3D Structure of 4-Bromo-3-fluoropyridine Hydrochloride

Introduction

This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a substituted pyridine, it serves as a versatile synthetic building block for the creation of more complex molecular architectures. The strategic placement of bromine and fluorine atoms on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable precursor for active pharmaceutical ingredients (APIs) and other specialty chemicals.[1]

A comprehensive understanding of this molecule's two-dimensional (2D) topology and three-dimensional (3D) conformation is paramount for its effective utilization. The 2D structure dictates its fundamental chemical identity and reactivity patterns, while the 3D structure governs its steric profile and how it interacts with other molecules, such as biological receptors or catalysts. This guide provides a detailed exploration of the structural elucidation of this compound, integrating spectroscopic and crystallographic techniques with computational modeling to offer a holistic view for researchers, scientists, and drug development professionals.

Chemical Identity and 2D Structure

The 2D structure, or chemical constitution, defines the atom-to-atom connectivity. For this compound, this consists of a pyridine ring substituted with a fluorine atom at position 3 and a bromine atom at position 4. The hydrochloride salt form indicates that the basic nitrogen of the pyridine ring is protonated.

The IUPAC name for the free base is 4-bromo-3-fluoropyridine.[2] The presence of the electronegative nitrogen atom, along with the fluorine and bromine substituents, creates a distinct electronic landscape across the aromatic ring, influencing its reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[3][4]

Table 1: Chemical and Physical Properties of 4-Bromo-3-fluoropyridine

| Property | Value | Source |

|---|---|---|

| CAS Number | 2546-52-3 (free base) | [2] |

| Molecular Formula | C₅H₃BrFN (free base) | [2] |

| Molecular Weight | 175.99 g/mol (free base) | [2] |

| Molecular Formula (HCl Salt) | C₅H₄BrClFN | [5][6] |

| Molecular Weight (HCl Salt) | 212.45 g/mol | [5] |

| InChIKey | QBLOMVIUENUOJY-UHFFFAOYSA-N (free base) | [2] |

| SMILES | C1=CN=CC(=C1Br)F (free base) | [2] |

| Appearance | Solid, semi-solid, or liquid; may be light yellow or pale brown |[6][7] |

Below is a diagram illustrating the key structural and electronic features of the molecule.

Caption: 2D structure and principal electronic effects in 4-Bromo-3-fluoropyridine.

Spectroscopic Elucidation of the 2D Structure

Spectroscopic methods are essential for confirming the 2D structure of a synthesized molecule. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unambiguous evidence of atom connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 4-Bromo-3-fluoropyridine, ¹H, ¹³C, and ¹⁹F NMR experiments are particularly informative. The introduction of fluorine atoms into pyridine systems leads to characteristic changes in chemical shifts and introduces complex spin-spin coupling constants.[8]

-

¹H NMR: The protonated pyridine ring is expected to show three distinct signals.

-

The proton at C2 (adjacent to N) will be the most deshielded. It will appear as a doublet due to coupling with the proton at C6 across the nitrogen.

-

The proton at C6 will also be a doublet, coupled to the proton at C2.

-

The proton at C5 will be the most complex signal. It will be split into a doublet by the adjacent fluorine atom (³JH-F) and further split by the proton at C6 (³JH-H), resulting in a doublet of doublets.

-

-

¹³C NMR: Five signals are expected for the carbon atoms of the pyridine ring. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N, F, Br). Carbon-fluorine coupling (¹JC-F, ²JC-F, etc.) will be observed, which is a key diagnostic feature. The C-F coupling constants are valuable for confirming the position of the fluorine atom.[9]

-

¹⁹F NMR: A single signal is expected for the fluorine atom. This signal will be split by the adjacent proton at C5 (³JF-H), appearing as a doublet. The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment.[8]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is important to avoid exchange interactions that can affect chemical shifts.[8]

-

Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe single lines for each carbon. A coupled spectrum can be run to observe C-F and C-H coupling constants.

-

¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum.

-

2D NMR (Optional but Recommended): Perform 2D correlation experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) to unambiguously assign all proton and carbon signals and confirm the connectivity.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental formula. For 4-Bromo-3-fluoropyridine, the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and fragment ions containing bromine, where two peaks of roughly equal intensity are separated by 2 Da. This pattern is a definitive signature for the presence of a single bromine atom.

Determination of the 3D Structure

While the 2D structure shows connectivity, the 3D structure describes how the atoms are arranged in space, including bond lengths, bond angles, and torsional angles. This is determined primarily through X-ray crystallography for the solid state and computational modeling for the gas phase or solvated state.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive 3D structural information for crystalline solids. By diffracting X-rays off a single crystal, one can determine the precise coordinates of each atom in the crystal lattice. This yields accurate measurements of bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding and π-π stacking.[10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and can be achieved by methods such as slow evaporation of a solvent, vapor diffusion, or cooling.[12]

-

Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.[12]

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data to determine unit cell parameters and integrate reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the atoms.

-

Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

-

The resulting structure would confirm the planarity of the pyridine ring and provide precise values for C-C, C-N, C-F, and C-Br bond lengths and the angles between them.

Caption: A generalized workflow for 2D and 3D molecular structure elucidation.

Computational Modeling

In the absence of experimental crystal data, or to complement it, computational chemistry provides powerful tools for predicting 3D structures and electronic properties. Density Functional Theory (DFT) is a widely used method for this purpose.[13][14][15]

Workflow: DFT-Based Structural Analysis

-

Input Structure Generation: Build the 2D structure of this compound in a molecular modeling software package.

-

Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy (most stable) 3D conformation of the molecule. A common level of theory for such calculations is B3LYP with a basis set like 6-31+G(d,p), often including a solvent model (e.g., SM8) to simulate aqueous conditions.[13][14]

-

Frequency Calculation: After optimization, perform a frequency calculation to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Property Calculation: From the optimized geometry, various properties can be calculated:

-

Molecular Electrostatic Potential (MEP) Map: Visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is crucial for predicting non-covalent interactions.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help predict reactivity.[15]

-

Simulated Spectroscopic Data: NMR chemical shifts and coupling constants can be calculated and compared with experimental data for validation.

-

Structural Significance in Drug Discovery

The structural features of this compound are directly relevant to its application in drug development.

-

Vectorial Substitution: The distinct electronic nature of the C-F and C-Br bonds allows for selective, stepwise reactions. The C-Br bond is more readily activated in many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon or nitrogen-based substituents at the 4-position. The C-F bond is more resistant to these conditions but can be targeted for nucleophilic aromatic substitution.

-

Modulation of Physicochemical Properties: The fluorine atom is often used as a "bioisostere" for a hydrogen atom. Its introduction can significantly alter a molecule's properties by:

-

Increasing metabolic stability by blocking sites of oxidative metabolism.

-

Modifying pKa, which affects the ionization state and solubility.

-

Enhancing binding affinity to target proteins through favorable electrostatic or hydrogen bonding interactions.[8]

-

-

Scaffold Rigidity: The planar, aromatic nature of the pyridine ring provides a rigid scaffold, which is often desirable in drug design to reduce the entropic penalty upon binding to a target.

Safety and Handling

4-Bromo-3-fluoropyridine and its hydrochloride salt are hazardous chemicals that must be handled with appropriate precautions.

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[16][17] It causes skin and serious eye irritation and may cause respiratory irritation.[17][18]

-

Handling:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18]

-

Avoid breathing dust, fumes, or vapors.[18]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere.[16]

-

Conclusion

The structural characterization of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. NMR and mass spectrometry are indispensable for confirming the 2D chemical structure, providing clear evidence of atomic connectivity and elemental composition. For the 3D structure, single-crystal X-ray diffraction offers unparalleled accuracy in the solid state, while computational modeling provides critical insights into the molecule's conformational preferences and electronic properties. A thorough understanding of both the 2D and 3D structures is fundamental for chemists to rationally design synthetic routes and for medicinal chemists to leverage this versatile building block in the development of novel therapeutics.

References

- N.N., Shcherbul', et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111).

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-3-fluoropyridine. PubChem. Available at: [Link]

-

Al-Majid, A. M., et al. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 27(15), 4993. Available at: [Link]

-

Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-3-chloro-2-fluoropyridine. PubChem. Available at: [Link]

-

Cetina, M., & Jukić, M. (2012). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]

-

Organic-Chemistry.org. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Organic-Chemistry.org. Available at: [Link]

-

SpectraBase. (n.d.). 3-Fluoropyridine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Wikipedia. (n.d.). Pyridine. Wikipedia. Available at: [Link]

-

Thermo Fisher Scientific. (2020). Safety Data Sheet: 4-Bromopyridine hydrochloride. Thermo Fisher Scientific. Available at: [Link]

-

PubChemLite. (n.d.). 4-bromo-3-fluoropyridine (C5H3BrFN). PubChemLite. Available at: [Link]

-

Locus, T., & Liebman, J. F. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Semantic Scholar. Available at: [Link]

-

Locus, T., & Liebman, J. F. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(2), 385. Available at: [Link]

-

Al-Amiery, A. A., et al. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. International Journal of Molecular Sciences, 24(8), 7481. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality 4-Bromo-3-fluoropyridine: A Guide for Researchers. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Verma, R. P., & Salman, H. (2014). Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions. RSC Advances, 4(99), 56214-56224. Available at: [Link]

-

Fisher Scientific. (n.d.). 4-Bromo-3-chloro-2-fluoropyridine, 98%. Fisher Scientific. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-fluoropyridine. PubChem. Available at: [Link]

-

Bogdal, D., & Pielichowski, J. (2001). ChemInform Abstract: Synthesis of Substituted Pyridines by the Reactions of Halopyridines with Sulfur, Oxygen and Carbon Nucleophiles under Focused Microwave Irradiation. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-chloropyridine. PubChem. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 3-bromo-. NIST WebBook. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 1159811-44-5|this compound|BLD Pharm [bldpharm.com]

- 6. 3-Fluoro-4-bromopyridine Hydrochloride CAS 2546-52-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 3-Fluoro-4-bromopyridine CAS#: 2546-52-3 [amp.chemicalbook.com]

- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. fishersci.com [fishersci.com]

4-Bromo-3-fluoropyridine hydrochloride IUPAC name and synonyms

An In-Depth Technical Guide to 4-Bromo-3-fluoropyridine Hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The document delineates its chemical identity, including its IUPAC name and synonyms, and presents its physicochemical properties in a structured format. We delve into a validated synthetic route, explaining the mechanistic rationale behind the procedural choices. The guide further explores the compound's reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions, and provides a detailed, field-proven protocol for a representative Suzuki-Miyaura coupling. Finally, we highlight its significance in the synthesis of biologically active molecules, particularly kinase inhibitors, grounding all claims in authoritative scientific literature.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative valued for its utility in introducing the 3-fluoro-4-pyridyl moiety into complex molecular architectures. Its unique substitution pattern—a bromine atom at the 4-position and a fluorine atom at the 3-position—provides distinct reactivity handles for synthetic elaboration.

IUPAC Name: this compound[1]

Synonyms:

-

3-Fluoro-4-bromopyridine hydrochloride

-

4-Bromo-3-fluoropyridine HCl

-

3-Fluor-4-brom-pyridin hydrochloride

-

Pyridine, 4-bromo-3-fluoro-, hydrochloride

CAS Number: 2546-52-3[1]

Physicochemical Properties

The properties of this reagent are crucial for its handling, storage, and application in synthesis. The data below is summarized for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BrClFN | Internal Calculation |

| Molecular Weight | 212.45 g/mol | Internal Calculation |

| Appearance | Colorless to pale yellow/brown solid or liquid | [2] |

| Boiling Point | 160-163 °C (for free base) | - |

| Density | ~1.707 g/cm³ (for free base) | - |

| Storage Conditions | Store under inert atmosphere, 2-8°C, protected from moisture | - |

Synthesis and Mechanistic Rationale

The synthesis of 4-bromo-3-fluoropyridine is a critical aspect of its utility, as its purity directly impacts subsequent reactions. A reliable method involves the nucleophilic aromatic substitution (SNA_r_) on a readily available precursor, 3-bromo-4-nitropyridine.[3][4]

Synthesis Pathway: From 3-Bromo-4-nitropyridine

The chosen pathway leverages the strong electron-withdrawing effect of the nitro group at the 4-position, which potently activates this position for nucleophilic attack. The bromine at the 3-position is significantly less reactive in this context.

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Field-Proven Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol is a self-validating system, adapted from established and reliable procedures for similar substrates. [5][6][7]It provides a trusted starting point for researchers.

Objective: To synthesize 3-fluoro-4-phenylpyridine.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv.)

-

Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

1,4-Dioxane, anhydrous (8 mL)

-

Water, deionized (2 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv). [7]2. Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%).

-

Inerting: Seal the flask with a septum, then evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This step is critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it.

-

Solvent Addition: Add the anhydrous 1,4-dioxane (8 mL) and water (2 mL) via syringe. The water is essential for the catalytic cycle, particularly in the transmetalation step. [6]5. Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL). The aqueous wash removes the inorganic base and salts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-fluoro-4-phenylpyridine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

4-Bromo-3-fluoropyridine and its hydrochloride salt are hazardous chemicals and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and protected from moisture and air.

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis, particularly for the construction of novel therapeutics. Its well-defined reactivity allows for selective functionalization, primarily through palladium-catalyzed cross-coupling at the C4-bromo position. Understanding its synthesis, handling requirements, and reaction protocols, as detailed in this guide, empowers researchers to effectively leverage this building block in the pursuit of new chemical entities with potential biological activity.

References

Sources

- 1. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-BROMO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 4-Bromo-3-fluoropyridine Hydrochloride for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Bromo-3-fluoropyridine hydrochloride, a key building block in modern medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering critical insights into its physicochemical properties, handling, and applications, while also addressing the current ambiguities in publicly available data.

Introduction: The Strategic Importance of Halogenated Pyridines

Halogenated pyridine scaffolds are of paramount importance in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of halogen atoms, such as bromine and fluorine, on the pyridine ring offers a versatile handle for a variety of chemical transformations. These include, but are not limited to, nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This reactivity allows for the precise and controlled introduction of diverse functional groups, which is a cornerstone of modern drug design and optimization.

4-Bromo-3-fluoropyridine and its hydrochloride salt are valuable reagents that leverage the unique electronic properties of both bromine and fluorine. The presence of these two different halogens allows for selective and sequential reactions, providing a powerful tool for building molecular complexity.

Physicochemical Properties: A Tale of Two Compounds

A critical point of clarification for any researcher working with this compound is the distinction between the free base, 4-Bromo-3-fluoropyridine (CAS 2546-52-3), and its hydrochloride salt (CAS 1159811-44-5). There is considerable inconsistency across chemical supplier catalogs, with the properties of the free base often being incorrectly attributed to the hydrochloride salt. The following table summarizes the available data for both forms, highlighting the current gaps in the literature for the hydrochloride salt.

| Property | 4-Bromo-3-fluoropyridine (Free Base) | This compound |

| CAS Number | 2546-52-3 | 1159811-44-5[1] |

| Molecular Formula | C5H3BrFN[2] | C5H4BrClFN[1] |

| Molecular Weight | 175.99 g/mol [2] | 212.45 g/mol [1] |

| Physical State | Solid, Semi-solid, or Liquid (Conflicting reports)[1] | Data not consistently available |

| Appearance | Pale brown solid or Light yellow liquid (Conflicting reports) | Data not consistently available |

| Melting Point | Data not available | Data not available |

| Boiling Point | 160-163 °C[3] | Data not available |

| Solubility | Data not available | Data not available |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C or 2-8°C[1][4] | Inert atmosphere, 2-8°C[1] |

Expert Insight: The significant discrepancies in the reported physical state of the free base suggest that its appearance may be highly dependent on purity and the presence of residual solvents. For the hydrochloride salt, the lack of definitive public data on its physical state and melting point is a notable challenge. As a salt, it is theoretically expected to be a solid at room temperature with a higher melting point and greater solubility in polar solvents compared to the free base. However, without empirical data from a reliable source, users should exercise caution and verify the physical properties of the material they acquire.

Handling, Storage, and Safety

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the GHS hazard classifications for the free base (4-Bromo-3-fluoropyridine) should be considered as a proxy, with the understanding that the hydrochloride salt may have different or additional hazards.

GHS Hazard Statements for 4-Bromo-3-fluoropyridine:

-

H302: Harmful if swallowed[2]

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H332: Harmful if inhaled[2]

-

H335: May cause respiratory irritation

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Handling Protocol:

-

Receipt and Inspection: Upon receipt, the container should be inspected for damage. The compound should be handled in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

-

Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (2-8°C or under -20°C for the free base) to prevent degradation[1][4]. The container must be kept tightly sealed.

-

Dispensing: When dispensing the compound, avoid generating dust or aerosols. Use appropriate tools and techniques to minimize exposure.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Applications in Organic Synthesis and Drug Discovery

4-Bromo-3-fluoropyridine is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the differential reactivity of the bromine and fluorine substituents, allowing for selective functionalization.

Key Reactions and Applications:

-

Cross-Coupling Reactions: The bromo-substituent is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by a variety of nucleophiles, a reaction that is often facilitated by the electron-withdrawing nature of the pyridine ring.

-

Synthesis of Pharmaceutical Intermediates: Bromo-fluoropyridine derivatives are key building blocks in the synthesis of a number of drug candidates. For instance, related compounds like 4-Bromo-2-fluoropyridine are used in the synthesis of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, which are a promising class of anti-cancer agents.

Below is a conceptual workflow for the utilization of a bromo-fluoropyridine derivative in a typical synthetic route in drug discovery.

Caption: A generalized synthetic workflow using a bromo-fluoropyridine.

Conclusion

This compound is a valuable synthetic building block with significant potential in drug discovery and development. However, researchers must be acutely aware of the distinction between the free base and the hydrochloride salt, and the current lack of definitive public data for the latter's physical properties. By adhering to strict safety and handling protocols and by empirically verifying the properties of the procured material, scientists can effectively and safely leverage the synthetic versatility of this important reagent.

References

-

BLD Pharm. 1159811-44-5 | this compound.

-

Home Sunshine Pharma. 3-Fluoro-4-bromopyridine Hydrochloride CAS 2546-52-3.

-

Sigma-Aldrich. 4-Bromo-3-fluoropyridine | 2546-52-3.

-

ChemicalBook. This compound CAS#: 1159811-44-5.

-

Synchem. This compound.

-

BLD Pharm. 2546-52-3 | 4-Bromo-3-fluoropyridine.

-

Sunway Pharm Ltd. 3-Fluoro-4-bromopyridine hydrochloride - CAS:2546-52-3.

-

PubChem. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174.

-

Fisher Scientific. 4-Bromo-3-chloro-2-fluoropyridine, 98%.

-

Tokyo Chemical Industry (India) Pvt. Ltd. 4-Fluoropyridine Hydrochloride | 39160-31-1.

-

BioOrganics. 4-Bromo-3-fluoropyridine, HCl.

-

CookeChem. 4-Bromo-3-fluoropyridine , 98% , 2546-52-3.

Sources

4-Bromo-3-fluoropyridine hydrochloride reactivity profile and mechanisms

An In-depth Technical Guide to the Reactivity Profile and Mechanisms of 4-Bromo-3-fluoropyridine Hydrochloride

Foreword: Decoding a Privileged Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, pyridines represent a cornerstone scaffold.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them a favored motif in drug design. The strategic placement of halogen substituents further enhances their utility, transforming them into versatile building blocks for complex molecular architectures.[2] This guide focuses on this compound, a trifunctionalized pyridine that offers a rich and nuanced reactivity profile.

This document moves beyond a simple recitation of reactions. It aims to provide a mechanistic understanding of why this molecule behaves as it does, empowering researchers to make informed decisions in their synthetic endeavors. We will dissect the interplay of the pyridine nitrogen, the strongly electron-withdrawing fluorine, and the versatile bromine atom, providing a predictive framework for its application in key synthetic transformations.

The Molecule at a Glance: Structural and Electronic Considerations

4-Bromo-3-fluoropyridine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 4-position and a fluorine atom at the 3-position.[3] It is often supplied and handled as a more stable hydrochloride salt, a critical detail for experimental design.

| Property | Value | Source |

| CAS Number | 2546-52-3 (Free Base) | [2] |

| HCl Salt CAS | 1159811-44-5 | [4] |

| Molecular Formula | C₅H₃BrFN | [3][5] |

| Molecular Weight | 175.99 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

The reactivity of this molecule is governed by a confluence of electronic effects:

-

Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and acts as an electron sink, withdrawing electron density from the ring (inductive and mesomeric effects). This makes the pyridine ring electron-deficient, deactivating it towards electrophilic aromatic substitution but significantly activating it for nucleophilic aromatic substitution (SNAr).[6]

-

Fluorine Substituent: As the most electronegative element, fluorine exerts a powerful -I (negative inductive) effect, further withdrawing electron density from the ring. This strongly enhances the ring's susceptibility to nucleophilic attack.[3][7]

-

Bromine Substituent: Bromine also has a -I effect and a +M (positive mesomeric) effect, but its most significant role is as an excellent leaving group in both nucleophilic substitution and as a reactive handle for metal-catalyzed cross-coupling reactions.[8]

-

Hydrochloride Salt Form: In its salt form, the pyridine nitrogen is protonated, forming a pyridinium cation. This dramatically increases the electron-deficient nature of the ring. However, for most reactions, the nitrogen must be deprotonated to the free base form using an external base to proceed.

Caption: Electronic influences on the 4-bromo-3-fluoropyridine core.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the fluorine at C3, makes the 4-position highly susceptible to nucleophilic attack. This is a classic SNAr reaction, proceeding through a two-step addition-elimination mechanism.[9]

Mechanism and Regioselectivity

-

Addition: A nucleophile (Nu⁻) attacks the C4 carbon, which bears the bromine leaving group. This is the rate-determining step, as it temporarily breaks the ring's aromaticity.[7]

-

Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized onto the electronegative nitrogen atom and further stabilized by the inductive effect of the C3-fluorine. This stabilization is key to the reaction's feasibility.[7][10]

-

Elimination: The aromaticity is restored by the expulsion of the bromide ion, which is a good leaving group.

The fluorine at C3 has a dual role. While F⁻ is a poor leaving group compared to Br⁻, its powerful inductive effect significantly lowers the activation energy of the initial nucleophilic attack, making it the rate-determining step and accelerating the overall reaction.[7]

Caption: The addition-elimination mechanism for SNAr reactions.

Experimental Protocol: General SNAr with an Amine

This protocol describes a general procedure for the substitution of the 4-bromo position with a primary or secondary amine.

-

Reagent Preparation:

-

To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

-

Add a suitable aprotic polar solvent such as DMSO, DMF, or NMP (approx. 0.5 M concentration).

-

-

Deprotonation:

-

Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.5-3.0 eq) to neutralize the hydrochloride salt and scavenge the HBr byproduct. Stir for 10-15 minutes at room temperature.

-

Causality Note: The free pyridine base is the active substrate. The pyridinium salt is too deactivated and will not react.

-

-

Nucleophilic Addition:

-

Add the amine nucleophile (1.1-1.5 eq).

-

-

Reaction:

-

Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 4-position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with exceptional functional group tolerance.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or a pinacol ester.[8][11]

Catalytic Cycle: The mechanism involves a Pd(0)/Pd(II) cycle.[11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) complex.[8]

-

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid.[8]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup:

-

To a microwave vial or Schlenk flask, add 4-bromo-3-fluoropyridine (free base, 1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).[12]

-

Trustworthiness Note: The choice of base is critical and can significantly impact yield. K₃PO₄ is often effective for heteroaryl couplings.[12]

-

-

Catalyst System:

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a ligand such as XPhos or SPhos (2-4 mol%)).

-

Expertise Note: For challenging couplings involving heteroaromatics, using a pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., a Buchwald ligand) often provides superior results to Pd(PPh₃)₄.

-

-

Solvent and Reaction:

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DMF.

-

Seal the vessel and heat to 80-110 °C (or use microwave irradiation) until the starting material is consumed (monitored by LC-MS).

-

-

Workup and Purification:

-

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).

-

Pass the organic layer through a pad of Celite to remove palladium residues.

-

Wash, dry, and concentrate the organic phase. Purify by column chromatography or recrystallization.

-

B. Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[13][14] It has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[15]

Catalytic Cycle: The mechanism is similar to the Suzuki coupling but differs in the transmetalation step.[13][15]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) then deprotonates the coordinated amine to form a palladium-amido complex.[13][16]

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.[15][16]

| Parameter | Typical Reagents & Conditions |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, SPhos, RuPhos, BrettPhos, BINAP |

| Base | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80 - 110 °C |

Experimental Protocol: Buchwald-Hartwig Amination

-

Setup (under inert atmosphere):

-

In a glovebox or using Schlenk technique, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vessel.

-

Add the base (e.g., NaOt-Bu, 1.4 eq).

-

Add 4-bromo-3-fluoropyridine (free base, 1.0 eq).

-

-

Reagent Addition:

-

Add a dry, degassed solvent (e.g., Toluene).

-

Add the amine (1.2 eq).

-

-

Reaction:

-

Seal the vessel and heat to 90-110 °C. Monitor by LC-MS.

-

Causality Note: The use of a strong, sterically hindered base is crucial to deprotonate the amine without competing as a nucleophile. The bulky phosphine ligands accelerate the rate-limiting reductive elimination step.[15]

-

-